
Nordeprenyl
Vue d'ensemble
Description
Comme la sélégiline, la désméthylselegiline est un inhibiteur sélectif et irréversible de la monoamine oxydase B (MAO-B), et elle agit également comme un exhausteur de l'activité catécholaminergique . Ce composé a été étudié pour ses effets thérapeutiques potentiels, bien qu'il n'ait pas été développé ou approuvé pour un usage médical .
Méthodes De Préparation
La synthèse de la désméthylselegiline implique les étapes suivantes:
Matière de départ : La synthèse commence par la préparation de la N-propargyl-L-amphétamine.
Conditions de réaction : La réaction implique généralement l'utilisation de bromure de propargyle et de L-amphétamine en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Production industrielle :
Analyse Des Réactions Chimiques
La désméthylselegiline subit plusieurs types de réactions chimiques:
Oxydation : La désméthylselegiline peut être oxydée pour former divers métabolites, y compris la lévoamphétamine.
Substitution : La désméthylselegiline peut participer à des réactions de substitution, en particulier impliquant le groupe propargyle.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent la lévoamphétamine et d'autres métabolites.
4. Applications de recherche scientifique
La désméthylselegiline a été étudiée pour diverses applications de recherche scientifique:
5. Mécanisme d'action
La désméthylselegiline exerce ses effets par les mécanismes suivants:
Inhibition de la MAO-B : La désméthylselegiline inhibe sélectivement et irréversiblement la monoamine oxydase B (MAO-B), une enzyme responsable de la dégradation de la dopamine dans le cerveau.
Amélioration de l'activité catécholaminergique : Le composé améliore l'activité catécholaminergique en augmentant les niveaux de neurotransmetteurs comme la dopamine et la noradrénaline.
Cibles moléculaires et voies : La désméthylselegiline cible l'enzyme MAO-B et module les voies dopaminergiques et noradrénergiques dans le cerveau.
Applications De Recherche Scientifique
Neuropharmacological Applications
1.1 Parkinson's Disease Treatment
Nordeprenyl is primarily recognized for its role in the treatment of Parkinson's disease. As a metabolite of deprenyl (selegiline), it exhibits similar properties in inhibiting monoamine oxidase B, which is crucial for managing dopamine levels in the brain. Clinical studies have shown that early treatment with deprenyl can delay the need for L-dopa therapy in Parkinson's patients by slowing disease progression. For instance, a study indicated that patients treated with deprenyl delayed the initiation of L-dopa therapy by an average of 236 days compared to placebo .
Table 1: Clinical Outcomes of this compound in Parkinson's Disease
Study Reference | Treatment Group | Time to L-Dopa Initiation (Days) | Disease Progression Rate Reduction (%) |
---|---|---|---|
Deprenyl | 548.9 | 40-83 | |
Control | 312.1 | - |
Pharmacokinetics and Metabolism
2.1 Metabolic Pathways
This compound undergoes various metabolic processes, producing several active metabolites such as levoamphetamine and para-hydroxy-methamphetamine. These metabolites contribute to its pharmacological effects, including sympathomimetic activity and potential neuroprotective properties .
Table 2: Metabolites of this compound
Metabolite | Activity |
---|---|
Levoamphetamine | Norepinephrine-dopamine releaser |
Para-hydroxy-methamphetamine | Active metabolite |
Recent research indicates that this compound exhibits neuroprotective and antioxidant properties that may be independent of its monoamine oxidase inhibition activity. Studies suggest that both this compound and deprenyl can inhibit glyceraldehyde-3-phosphate dehydrogenase, contributing to their neuroprotective effects .
Case Studies
Case Study 1: Efficacy in Diabetic Models
A study investigating the pharmacokinetics of deprenyl and its metabolites in diabetic rats revealed that urinary elimination was significantly faster in diabetic subjects compared to controls. This finding suggests that metabolic alterations in diabetic patients could influence the dosing and effectiveness of this compound-based therapies .
Case Study 2: PET Imaging in Neurodegeneration
In clinical applications, [11C]L-deprenyl-D2 has been employed to visualize astrocytic activity in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The ability to assess astrocytosis provides valuable insights into the pathophysiology of these neurodegenerative diseases and aids in monitoring disease progression .
Mécanisme D'action
Desmethylselegiline exerts its effects through the following mechanisms:
MAO-B Inhibition: Desmethylselegiline selectively and irreversibly inhibits monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.
Catecholaminergic Activity Enhancement: The compound enhances catecholaminergic activity by increasing the levels of neurotransmitters like dopamine and norepinephrine.
Molecular Targets and Pathways: Desmethylselegiline targets the MAO-B enzyme and modulates the dopaminergic and noradrenergic pathways in the brain.
Comparaison Avec Des Composés Similaires
La désméthylselegiline est similaire à d'autres inhibiteurs de la MAO-B, mais elle possède des propriétés uniques:
Sélégiline : La désméthylselegiline est un métabolite actif de la sélégiline et partage des propriétés inhibitrices de la MAO-B similaires.
Rasagiline : Un autre inhibiteur de la MAO-B, la rasagiline, est plus puissant et a été approuvé pour un usage médical.
Safinamide : Le safinamide est un inhibiteur réversible de la MAO-B avec des propriétés supplémentaires de modulation du glutamate.
Activité Biologique
Nordeprenyl, also known as desmethyldeprenyl, is a significant metabolite of deprenyl (selegiline), a selective monoamine oxidase B (MAO-B) inhibitor. This compound has garnered attention for its potential neuroprotective effects and its role in various neurological conditions. Below, we explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is primarily known for its role in the metabolism of deprenyl. Upon administration, deprenyl is metabolized into several compounds, including this compound, methamphetamine, and amphetamine . this compound itself exhibits biological activity that may contribute to the therapeutic effects observed with deprenyl.
This compound acts as an irreversible inhibitor of MAO-B, similar to deprenyl. The inhibition of MAO-B leads to increased levels of dopamine and other monoamines in the brain, which is particularly beneficial in neurodegenerative diseases such as Parkinson's disease. The compound binds covalently to the enzyme during its catalytic cycle, effectively reducing its activity .
Pharmacological Properties
- Neuroprotective Effects :
- Antioxidant Activity :
- Potential Antidepressant Effects :
Research Findings
Numerous studies have investigated the biological activity of this compound:
- Metabolism and Excretion : A study on rats indicated that this compound is one of the metabolites formed from deprenyl metabolism in the liver. The metabolic pathways involved suggest that this compound may play a role in the pharmacokinetics of deprenyl .
- Neuroimaging Studies : this compound has been utilized as a precursor in positron emission tomography (PET) imaging studies to assess astrocytosis in neurodegenerative diseases. This application highlights its relevance in understanding disease mechanisms and monitoring progression .
- Case Studies : Clinical observations have noted improvements in cognitive function and motor skills in patients with Parkinson's disease treated with deprenyl, potentially attributable to this compound's activity as a metabolite .
Data Table
Property | Description |
---|---|
Chemical Name | This compound (Desmethyldeprenyl) |
Mechanism | Irreversible MAO-B inhibitor |
Neuroprotective | Protects against oxidative stress and apoptosis |
Antioxidant | Reduces damage from reactive oxygen species |
Clinical Use | Potential treatment for Parkinson's disease and other neurodegenerative disorders |
Propriétés
IUPAC Name |
1-phenyl-N-prop-2-ynylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2588-96-7 (hydrochloride) | |
Record name | Desmethylselegiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30891483 | |
Record name | Nordeprenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18913-84-3 | |
Record name | Desmethylselegiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nordeprenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desmethylselegiline exert its effects on the central nervous system?
A1: Desmethylselegiline primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, desmethylselegiline increases dopamine levels in the brain [].
Q2: Does desmethylselegiline possess any neuroprotective properties?
A2: Research suggests that desmethylselegiline may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and desmethylselegiline can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, desmethylselegiline has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].
Q3: Does desmethylselegiline influence nicotine metabolism?
A3: Interestingly, desmethylselegiline has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.
Q4: How is desmethylselegiline metabolized in the body?
A4: Desmethylselegiline is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in desmethylselegiline formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of desmethylselegiline leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].
Q5: How does the administration route affect the pharmacokinetic profile of desmethylselegiline?
A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like desmethylselegiline [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].
Q6: What is the molecular formula and weight of desmethylselegiline hydrochloride?
A6: The molecular formula of desmethylselegiline hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.